An In-depth Technical Guide to 2-Amino-6-chloropyridine: Chemical Properties, Structure, and Synthetic Applications
An In-depth Technical Guide to 2-Amino-6-chloropyridine: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structural features, and key synthetic applications of 2-Amino-6-chloropyridine. This versatile heterocyclic compound serves as a crucial building block in organic synthesis, particularly in the construction of bipyridine structures and other functionalized pyridine derivatives relevant to materials science and drug discovery. This document includes detailed experimental protocols for its synthesis and its utilization in nickel-catalyzed homo-coupling and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.
Chemical Properties and Structure
2-Amino-6-chloropyridine is a substituted pyridine derivative with the chemical formula C₅H₅ClN₂.[1] At room temperature, it typically appears as a white to light yellow or orange solid.[2][3] It exhibits good solubility in polar organic solvents but is poorly soluble in water.[3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂ | [1] |
| Molecular Weight | 128.56 g/mol | [1] |
| Melting Point | 69-73 °C | [3][4] |
| Appearance | White to light yellow/orange crystalline powder or solid | [2][3] |
| Solubility | Good solubility in polar solvents, poorly soluble in water | [3] |
| Density | 1.32 g/cm³ | [3] |
Structural Information
| Identifier | Value | Reference |
| IUPAC Name | 6-chloropyridin-2-amine | [1] |
| CAS Number | 45644-21-1 | [1] |
| SMILES String | Nc1cccc(Cl)n1 | [4] |
| InChI Key | OBYJTLDIQBWBHM-UHFFFAOYSA-N | [1] |
Synthesis of 2-Amino-6-chloropyridine
The most common laboratory-scale synthesis of 2-Amino-6-chloropyridine involves the reduction of 2-chloro-6-nitropyridine.[3] An alternative route is the amination of 2,6-dichloropyridine.[3]
Experimental Protocol: Reduction of 2-chloro-6-nitropyridine
This protocol is adapted from general procedures for the reduction of nitroarenes using sodium borohydride and a nickel(II) chloride catalyst.[3][4]
Materials:
-
2-chloro-6-nitropyridine
-
Methanol (MeOH) or Ethanol (EtOH)/Water (1:1)
-
Sodium borohydride (NaBH₄)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Round-bottomed flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask, dissolve 2-chloro-6-nitropyridine (1.0 mmol) in a suitable solvent such as a 1:1 mixture of ethanol and water (20 mL).[2]
-
To this solution, add a catalytic amount of NiCl₂·6H₂O (e.g., 0.2 mmol).[4]
-
Cool the mixture in an ice bath and slowly add sodium borohydride (4.0 mmol) portion-wise with continuous stirring. The color of the reaction mixture may change, indicating the progress of the reaction.[2]
-
After the addition of NaBH₄ is complete, remove the ice bath and stir the reaction mixture at room temperature for 1.5 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Extract the filtrate with ethyl acetate (3 x 30 mL).[2]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[2]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude 2-Amino-6-chloropyridine.
-
The crude product can be further purified by recrystallization or column chromatography.
Applications in Organic Synthesis
2-Amino-6-chloropyridine is a valuable intermediate in the synthesis of more complex molecules, primarily through reactions involving the chloro-substituent.
Ni(II)-Catalyzed Homo-coupling to form 6,6'-Diamino-2,2'-bipyridine
A key application of 2-Amino-6-chloropyridine is its use as a substrate in nickel-catalyzed homo-coupling reactions to produce 6,6'-diamino-2,2'-bipyridine, a valuable bidentate ligand.[2]
Experimental Protocol:
This protocol is adapted from a general procedure for the nickel-catalyzed reductive homo-coupling of 2-halopyridines.
Materials:
-
2-Amino-6-chloropyridine
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Zinc dust
-
Anhydrous Lithium Chloride (LiCl)
-
Iodine (catalytic amount)
-
Acetic acid (catalytic amount)
-
N,N-Dimethylformamide (DMF)
-
1 N Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, add NiCl₂·6H₂O (0.05 mmol, 5 mol%) and DMF (2 mL).
-
Stir the solution and heat to 40 °C.
-
Add 2-Amino-6-chloropyridine (1.0 mmol), anhydrous LiCl (1.0 mmol), and zinc dust (1.2 mmol).
-
Increase the temperature to 50 °C and add a crystal of iodine and a drop of acetic acid to initiate the reaction. An exotherm and a color change to black should be observed.
-
Stir the mixture at 55-60 °C for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add 1 N HCl (1.5 mL) to quench the reaction and dissolve excess zinc.
-
The product, 6,6'-diamino-2,2'-bipyridine, can then be isolated and purified by standard workup procedures, which may include extraction and crystallization or chromatography.
Suzuki-Miyaura Cross-Coupling
2-Amino-6-chloropyridine can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids to form substituted 2-aminopyridines.[3]
Experimental Protocol:
This is a general protocol for the Suzuki-Miyaura coupling of a chloropyridine.
Materials:
-
2-Amino-6-chloropyridine
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane/Water, Toluene)
-
Schlenk tube or round-bottom flask with condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine 2-Amino-6-chloropyridine (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (1-5 mol%), the ligand (if necessary, 2-10 mol%), and the base (2.0-3.0 mmol).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
